N-(2C-G) Fentanyl hydrochloride is classified under the category of synthetic opioids. It is derived from the structural modifications of the parent compound fentanyl, which was first synthesized in the 1960s. The compound's synthesis and classification fall within the broader category of 4-anilidopiperidine derivatives, known for their strong binding affinity to mu-opioid receptors.
The synthesis of N-(2C-G) Fentanyl hydrochloride typically involves several key steps:
These steps reflect optimized conditions that maximize yields and minimize by-products, as detailed in various synthetic pathways for fentanyl analogs .
N-(2C-G) Fentanyl hydrochloride shares a core structure typical of fentanyls, featuring:
The molecular formula can be represented as , with a molecular weight of approximately 337.43 g/mol. The specific stereochemistry and substituents on the piperidine ring are crucial for its pharmacological activity.
The chemical reactivity of N-(2C-G) Fentanyl hydrochloride includes:
These reactions are critical in both synthetic pathways and potential degradation pathways during storage or use .
N-(2C-G) Fentanyl hydrochloride exerts its effects primarily through agonistic action on mu-opioid receptors located in the central nervous system. Upon binding to these receptors, it triggers a cascade of intracellular events leading to:
Quantitative analyses reveal that compounds within this class can exhibit potency levels up to 100 times greater than morphine, underscoring their clinical significance in pain management .
N-(2C-G) Fentanyl hydrochloride typically exhibits:
These properties are essential for formulation into pharmaceutical preparations .
N-(2C-G) Fentanyl hydrochloride is primarily utilized in research settings focused on pain relief mechanisms and opioid receptor interactions. Its potent analgesic properties make it a candidate for studies aimed at developing new pain management therapies. Additionally, it serves as a reference compound in toxicology studies assessing opioid-related overdoses and their physiological impacts .
The development of fentanyl analogs represents a significant chapter in medicinal chemistry and neuropharmacology. Fentanyl, first synthesized in 1960, is a synthetic opioid approximately 100 times more potent than morphine and approved for managing severe surgical or chronic pain [2] [8]. Its core structure—a piperidine ring linked to phenethyl groups—serves as a template for structural modifications aimed at enhancing receptor affinity, metabolic stability, or analgesic efficacy. The 1990s witnessed systematic exploration of fentanyl’s structure-activity relationships (SAR), leading to derivatives like alfentanil and sufentanil for clinical use [2]. However, the 2010s saw an alarming proliferation of illicitly manufactured fentanyl analogs, including acetylfentanyl and carfentanil, contributing disproportionately to the opioid overdose crisis. These analogs exploit minor chemical alterations to evade regulatory control while retaining high potency at the μ-opioid receptor (μOR) [8]. Within this landscape, the Texas Controlled Substances Act and similar frameworks globally categorize such structurally modified opioids as Schedule I controlled substances when lacking approved medical use [5]. The emergence of analogs like N-(2C-G) Fentanyl hydrochloride exemplifies this trend, positioning it within a broader trajectory of opioid analog development driven by both therapeutic goals and illicit innovation.
Structural modifications to fentanyl’s scaffold directly influence its molecular recognition by the μ-opioid receptor, a class A G protein-coupled receptor (GPCR). Key binding determinants include:
Computational studies reveal that fentanyl derivatives adopt distinct binding modes compared to morphinans like morphine. For example, fentanyl’s flexibility enables deeper penetration into μOR, where its protonated nitrogen can form hydrogen bonds with His⁶.⁵² when this residue adopts a neutral HID tautomeric state [6]. Such plasticity allows analogs with modified N-phenethyl groups (e.g., cyclization or halogenation) to maintain or enhance receptor engagement. Additionally, substitutions on the aniline ring impact interactions with Tyrosine 7.43 (Tyr⁷.⁴³), a residue critical for stabilizing active receptor conformations during Gi protein coupling [9]. Mutagenesis studies confirm that Tyr⁷.⁴³ mutations disrupt hydrophobic networks involving Tryptophan 6.48 (Trp⁶.⁴⁸), attenuating downstream signaling for fentanyl but not morphine [9]. This illustrates how minor chemical changes can fine-tune receptor dynamics, functional selectivity, and ligand efficacy.
Table 1: Structural Features of Fentanyl Analogs and Receptor Interactions
| Modification Site | Example Group | Impact on μOR Binding | Key Residues Affected |
|---|---|---|---|
| N-Phenethyl substituent | 2C-G (guanidine) | Alters hydrogen bonding and charge distribution | His⁶.⁵², Asp³.³², Tyr⁷.⁴³ |
| Piperidine ring | Methylation | Modulates conformational flexibility | Asp³.³², Ile³.²⁸ |
| Aniline ring | Halogenation | Enhances hydrophobic contacts | Tyr³.³³, Tyr⁷.⁴³ |
| Carbonyl linker | Thioamide | Changes hydrogen-bond acceptor capacity | His⁶.⁵², Water-mediated networks |
N-(2C-G) Fentanyl hydrochloride (Chemical name: N-(2-Guanidinoethyl)-N-(1-phenethylpiperidin-4-yl)propionamide hydrochloride; PubChem CID: 165361480) has emerged as an analytical reference standard in forensic and pharmacological research [4] [7]. Its structure incorporates a guanidinylethyl extension at the N-phenethyl site, replacing the classical phenyl group with a polar, basic moiety. This modification is chemically analogous to other "2C" series derivatives (e.g., N-(2C-I) Fentanyl), which feature halogenated phenethyl groups regulated under Schedule I due to their structural similarity to known opioids and abuse potential [5] [7]. The guanidine group’s high pKa enhances cationic charge at physiological pH, potentially altering hydrogen-bonding patterns with μOR residues like Asp³.³² or His⁶.⁵² [6].
Research applications of this compound include:
Table 2: Analytical Characterization of N-(2C-G) Fentanyl Hydrochloride
| Property | Method | Research Application |
|---|---|---|
| Molecular Formula | C₂₆H₃₆N₂O₃ (Free base) | Structure validation via high-resolution MS |
| Chromatographic Retention | Reverse-phase HPLC | Purity assessment (>95% for reference standards) |
| Mass Spectra | LC-QTOF-MS/MS | Forensic identification in seized materials |
| Receptor Affinity | Radioligand displacement (μOR) | SAR benchmarking against fentanyl |
The compound’s status as a research tool underscores a dual focus: understanding how polar N-substituents modulate μOR engagement and providing analytical resources to combat illicit opioid variants [4] [7]. Ongoing studies leverage cryo-EM and molecular dynamics simulations to visualize its binding poses within μOR, illuminating how guanidine groups access subpockets typically occupied by morphinan-derived ligands [1] [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6